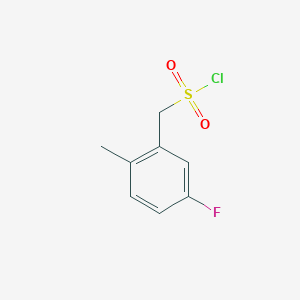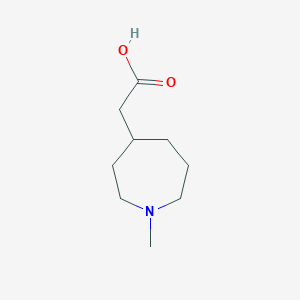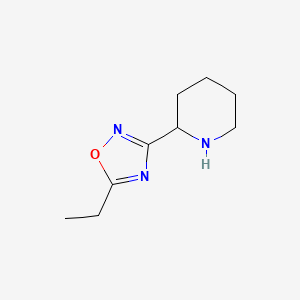![molecular formula C10H11NO2 B13203425 5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13203425.png)
5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
The synthesis of 5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the photochemical decomposition of CHF2-substituted pyrazolines . This process is advantageous due to its mild conditions and excellent functional group tolerance. Another approach includes the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring . This method can be further divided into sequential tandem closure of two rings or simultaneous formation of two rings .
Análisis De Reacciones Químicas
5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in cyclopropanation reactions, which are often catalyzed by transition metals . Common reagents used in these reactions include maleimides and N-tosylhydrazones . The major products formed from these reactions are typically derivatives of the original compound, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it has been shown to act as a potent μ opioid receptor antagonist, which can be useful in the treatment of pruritus . Additionally, it can inhibit ketohexokinase (KHK), making it a potential treatment for non-alcoholic fatty liver disease (NAFLD) .
Comparación Con Compuestos Similares
5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde can be compared to other similar compounds, such as 3-azabicyclo[3.1.0]hexane derivatives. These compounds share a similar bicyclic structure but differ in their functional groups and biological activities . For instance, 3-azabicyclo[3.1.0]hexane derivatives have been studied for their potential use as antiviral agents, protease inhibitors, and reuptake inhibitors of serotonin, noradrenaline, and dopamine . The unique furan-2-carbaldehyde moiety in this compound distinguishes it from these related compounds, providing it with distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
5-(3-azabicyclo[3.1.0]hexan-3-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H11NO2/c12-6-9-1-2-10(13-9)11-4-7-3-8(7)5-11/h1-2,6-8H,3-5H2 |
Clave InChI |
NUUNWKPCCFUEAR-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1CN(C2)C3=CC=C(O3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-](/img/structure/B13203359.png)
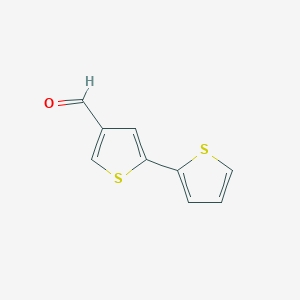


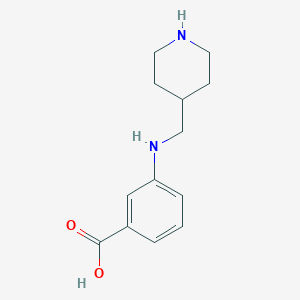
![5-Hydroxybicyclo[2.2.1]heptan-2-one](/img/structure/B13203387.png)


